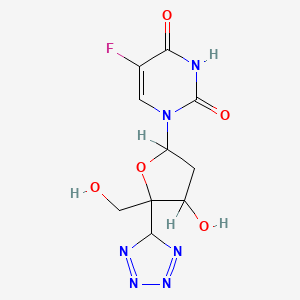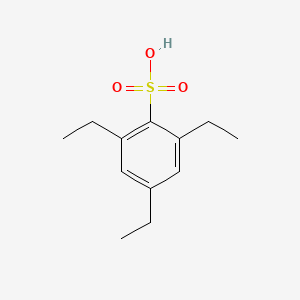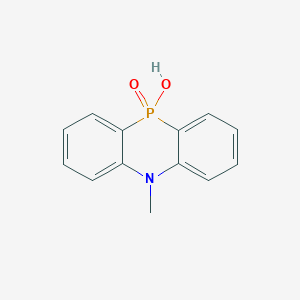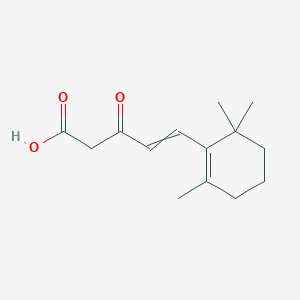acetate CAS No. 63140-73-8](/img/structure/B14494907.png)
Ethyl [(3-aminopyridin-2-yl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-aminopyridin-2-yl)aminoacetate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 3-position of the pyridine ring and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3-aminopyridin-2-yl)aminoacetate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of ethyl (3-aminopyridin-2-yl)aminoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-aminopyridin-2-yl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Ethyl (3-aminopyridin-2-yl)aminoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl (3-aminopyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
- Ethyl 2-(3-aminopyridin-2-yl)ethanoate
- 3-Amino-2-(2-ethoxy-2-oxoethyl)pyridine
Uniqueness
Ethyl (3-aminopyridin-2-yl)aminoacetate is unique due to its specific structural features, such as the presence of both an amino group and an ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
63140-73-8 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-[(3-aminopyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2,10H2,1H3,(H,11,12,13) |
Clave InChI |
YWFWCPBZLNTRFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(C=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)





![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)





